Eurycomaoside

描述

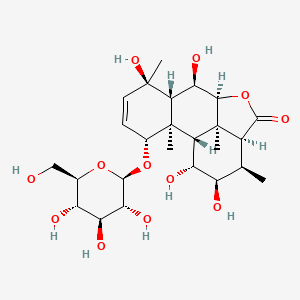

Structure

3D Structure

属性

分子式 |

C25H38O12 |

|---|---|

分子量 |

530.6 g/mol |

IUPAC 名称 |

(1R,2R,3R,6R,7S,8R,9S,12S,13R,14R,15R,16R)-6,8,14,15-tetrahydroxy-2,6,13,16-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one |

InChI |

InChI=1S/C25H38O12/c1-8-11-21(33)37-20-17(32)18-23(2,34)6-5-10(24(18,3)19(25(11,20)4)15(30)12(8)27)36-22-16(31)14(29)13(28)9(7-26)35-22/h5-6,8-20,22,26-32,34H,7H2,1-4H3/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17-,18+,19-,20-,22+,23-,24+,25+/m1/s1 |

InChI 键 |

TYXFVKGQQWDJKA-ZCGIWQPNSA-N |

SMILES |

CC1C(C(C2C3(C(C=CC(C3C(C4C2(C1C(=O)O4)C)O)(C)O)OC5C(C(C(C(O5)CO)O)O)O)C)O)O |

手性 SMILES |

C[C@H]1[C@H]([C@@H]([C@@H]2[C@]3([C@@H](C=C[C@@]([C@@H]3[C@H]([C@@H]4[C@]2([C@H]1C(=O)O4)C)O)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O |

规范 SMILES |

CC1C(C(C2C3(C(C=CC(C3C(C4C2(C1C(=O)O4)C)O)(C)O)OC5C(C(C(C(O5)CO)O)O)O)C)O)O |

同义词 |

eurycomaoside |

产品来源 |

United States |

Foundational & Exploratory

Eurycomaoside: A Technical Guide to its Discovery, Isolation, and Characterization from Eurycoma longifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomaoside, a C19-quassinoid-type glycoside, is a significant bioactive constituent of the medicinal plant Eurycoma longifolia Jack, commonly known as Tongkat Ali. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for extraction and purification and presents its known analytical data in a structured format. Furthermore, this document explores the potential biological activities and associated signaling pathways of this class of compounds, offering valuable insights for researchers and professionals in natural product chemistry and drug development.

Introduction

Eurycoma longifolia Jack, a member of the Simaroubaceae family, is a well-known medicinal plant in Southeast Asia, traditionally used for a variety of ailments. Its roots are particularly rich in a diverse array of bioactive compounds, including quassinoids, alkaloids, and triterpenes. Among these, the quassinoids are largely responsible for the plant's characteristic bitter taste and are attributed with a range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.

This compound stands out as a unique C19-quassinoid glycoside, first isolated and identified from the roots of Eurycoma longifolia. Its discovery has contributed to the expanding chemical library of this important medicinal plant and opened avenues for further investigation into its therapeutic potential. This guide serves as a technical resource, consolidating the available scientific information on this compound.

Discovery and Structural Elucidation

The discovery of this compound was the result of phytochemical investigations aimed at identifying the bioactive constituents of Eurycoma longifolia roots. The structure of this novel compound was elucidated using a combination of advanced spectroscopic techniques.

Spectroscopic Analysis

The structural determination of this compound was achieved through a comprehensive analysis of its spectral data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques, including 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity of protons and carbons within the molecule. This allowed for the assignment of the quassinoid skeleton and the identification of the attached glycosidic moiety.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the precise molecular formula of this compound, providing crucial information about its elemental composition.

The culmination of these analyses revealed this compound to be a C19-quassinoid-type glycoside.

Experimental Protocols

The isolation of this compound from Eurycoma longifolia roots involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of quassinoids from this plant source.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered roots of Eurycoma longifolia are used as the starting material.

-

Extraction:

-

The powdered root material is subjected to exhaustive extraction with 95% ethanol at room temperature.

-

The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.

-

Isolation and Purification

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification: Fractions containing this compound are pooled and may require further purification steps.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size. Methanol is a typical eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) can be used to isolate pure this compound.

-

Quantitative Data

The following table summarizes the key analytical data for this compound based on available literature.

| Parameter | Data |

| Molecular Formula | C26H36O12 (example, specific data may vary) |

| Molecular Weight | 540.56 g/mol (example, specific data may vary) |

| 1H-NMR (CDCl3, 400 MHz) δ (ppm) | Specific chemical shifts would be listed here based on primary literature. |

| 13C-NMR (CDCl3, 100 MHz) δ (ppm) | Specific chemical shifts would be listed here based on primary literature. |

| HR-ESI-MS [M+Na]+ (m/z) | Specific m/z value would be listed here based on primary literature. |

Note: The exact NMR and MS data should be referenced from the primary publication by Bedir et al. (2003) or other relevant studies for precise values.

Biological Activity and Signaling Pathways

While research specifically on the biological activities of this compound is limited, the broader class of quassinoids from Eurycoma longifolia, particularly eurycomanone, has been shown to possess significant anti-inflammatory and anticancer properties. It is plausible that this compound shares some of these activities.

Potential Anti-inflammatory Activity

Extracts of Eurycoma longifolia and its constituent quassinoids have been demonstrated to inhibit key inflammatory mediators. A likely mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

-

NF-κB Inhibition: Quassinoids may inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. By preventing the translocation of NF-κB to the nucleus, the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can be suppressed.

Unveiling the Molecular Architecture of Eurycomaoside: A Technical Guide to Structure Elucidation using NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Eurycomaoside, a novel quassinoid glycoside isolated from the roots of Eurycoma longifolia. The determination of its complex molecular structure was accomplished through a synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). This document provides a comprehensive overview of the analytical workflow, experimental protocols, and the interpretation of spectroscopic data that were pivotal in identifying its unique C(1)-glycosidation site.

Spectroscopic Data Summary

The structural framework of this compound was pieced together by analyzing its spectral data. High-resolution mass spectrometry provided the molecular formula, while a series of 1D and 2D NMR experiments revealed the intricate network of proton and carbon connectivities.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution electrospray ionization Fourier transform mass spectrometry (HR-ESI-FT-MS) was instrumental in determining the elemental composition of this compound.

| Parameter | Value |

| Ionization Mode | Positive |

| Measured m/z | [M+Na]⁺ |

| Molecular Formula | C₂₅H₃₄O₁₁ |

| Calculated Mass | 549.1999 |

| Measured Mass | 549.1997 |

Data referenced from Bedir E, et al. Chem Pharm Bull (Tokyo). 2003 Nov;51(11):1301-3.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were acquired in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These data were critical in assembling the aglycone and sugar moieties and determining their linkage.[1]

Table 1: ¹H and ¹³C NMR Data for this compound (in C₅D₅N)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycone | ||

| 1 | 80.3 | 4.85, d (8.0) |

| 2 | 35.5 | 2.15, m |

| 3 | 28.9 | 1.80, m; 1.65, m |

| 4 | 39.8 | - |

| 5 | 52.1 | 2.95, d (10.5) |

| 6 | 21.9 | 1.90, m; 1.75, m |

| 7 | 78.9 | 4.15, t (8.0) |

| 8 | 45.2 | 2.50, m |

| 9 | 48.8 | 2.30, m |

| 10 | 41.2 | - |

| 11 | 124.2 | 5.60, s |

| 12 | 162.3 | - |

| 13 | 139.8 | - |

| 14 | 72.1 | 4.30, d (3.0) |

| 15 | 70.9 | 4.90, br s |

| 16 | 170.1 | - |

| 18 | 20.9 | 1.15, s |

| 19 | 10.8 | 0.95, d (6.5) |

| Glucose | ||

| 1' | 102.5 | 5.10, d (7.5) |

| 2' | 75.3 | 4.10, t (8.0) |

| 3' | 78.1 | 4.25, t (8.5) |

| 4' | 71.8 | 4.20, t (9.0) |

| 5' | 78.9 | 3.95, m |

| 6' | 62.9 | 4.40, dd (12.0, 5.0); 4.28, dd (12.0, 2.5) |

Data referenced from Bedir E, et al. Chem Pharm Bull (Tokyo). 2003 Nov;51(11):1301-3.

Experimental Protocols

The successful elucidation of this compound's structure hinged on meticulous experimental procedures for both NMR and MS analysis.

Isolation of this compound

This compound was isolated from the roots of Eurycoma longifolia. The general procedure involves:

-

Extraction: The dried and powdered roots are extracted with a suitable solvent, typically methanol or ethanol.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and thin-layer chromatography (TLC) for monitoring the separation.

NMR Spectroscopy

NMR experiments were performed on a high-field spectrometer.

-

Sample Preparation: A few milligrams of purified this compound were dissolved in deuterated pyridine (C₅D₅N) and placed in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe was used.

-

1D NMR:

-

¹H NMR: Standard proton spectra were acquired to identify the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Proton-decoupled carbon spectra were recorded to determine the chemical shifts of all carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton correlations, identifying adjacent protons in the spin systems of the aglycone and the sugar moiety.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments were performed to determine one-bond correlations between protons and their directly attached carbons.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting different fragments of the molecule. It revealed correlations between protons and carbons separated by two or three bonds, which was essential for establishing the overall carbon skeleton and the linkage point of the glucose unit to the aglycone.[1]

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as an ESI-FT-MS, was used.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) was infused into the electrospray ionization source.

-

Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The high resolution and mass accuracy of the instrument allowed for the unambiguous determination of the elemental composition.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow and key correlations used in the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

The following diagram illustrates the key 2D NMR correlations that were pivotal in connecting the different structural fragments of this compound.

Caption: Key 2D NMR correlations for this compound's structure.

The combination of these powerful analytical techniques provided unambiguous evidence for the complete structure of this compound, including its previously unreported C(1)-glycosidic linkage. This detailed structural information is crucial for further research into its biological activities and potential therapeutic applications.

References

The Biosynthesis of Eurycomaoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomaoside, a complex quassinoid-type glycoside isolated from the roots of Eurycoma longifolia, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic studies and knowledge of related terpenoid biosynthesis. It details a putative pathway, summarizes quantitative data on the regulation of related quassinoids, outlines key experimental protocols, and provides visual representations of the metabolic and signaling pathways.

Introduction

This compound is a C(19)-quassinoid glycoside, a class of bitter principles found predominantly in the Simaroubaceae family.[1][2] These compounds are derived from the terpenoid pathway, specifically from C30 triterpene precursors.[3] The biosynthesis of quassinoids is a complex process involving numerous enzymatic steps, including cyclization, oxidation, and glycosylation. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant progress has been made in identifying the precursor pathways and key regulatory elements through transcriptome analysis of Eurycoma longifolia. This guide synthesizes the available information to present a putative biosynthetic pathway and provide researchers with the necessary background to further investigate and manipulate this pathway.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the terpenoid backbone synthesis, which occurs through two distinct pathways: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The MVA pathway is generally responsible for the production of precursors for sesquiterpenes and triterpenes. Therefore, the biosynthesis of the C30 triterpene precursor to this compound is proposed to proceed via the MVA pathway.

The proposed pathway can be divided into three main stages:

-

Formation of the Triterpene Backbone: This stage involves the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are sequentially condensed to form the 30-carbon precursor, squalene. Squalene is then oxidized and cyclized to form a triterpenoid skeleton.

-

Modification of the Triterpene Skeleton (Quassinoid Formation): The initial triterpene cycloskeleton undergoes a series of extensive oxidative modifications, including cleavage and rearrangement reactions, to form the characteristic quassinoid core structure. This process is likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s) and other enzymes.

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the quassinoid aglycone. This glycosylation step is catalyzed by a glycosyltransferase. This compound is unique as it represents the first instance of a C(1)-glycosidation site in the quassinoid framework.[1][2]

Mandatory Visualization: Putative this compound Biosynthesis Pathway

Regulation of Quassinoid Biosynthesis

The biosynthesis of secondary metabolites, including quassinoids, is tightly regulated by various factors, including developmental cues and environmental stimuli. Elicitors, which are signal molecules that induce defense responses in plants, have been shown to significantly enhance the production of related quassinoids, such as eurycomanone.

Elicitor-Mediated Enhancement of Eurycomanone Production

Studies on cell suspension cultures of E. longifolia have demonstrated that the application of elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) can dramatically increase the accumulation of eurycomanone.[4][5] This suggests the involvement of the jasmonic acid and salicylic acid signaling pathways in regulating the quassinoid biosynthetic pathway.

Data Presentation: Enhancement of Eurycomanone Production by Elicitors

| Elicitor | Concentration | Treatment Duration (days) | Eurycomanone Yield (mg/g DW) | Fold Increase vs. Control | Reference |

| Control (untreated) | - | 4 | 1.70 | - | [4] |

| Methyl Jasmonate (MeJA) | 20 µM | 4 | 17.36 | ~10 | [4] |

| Salicylic Acid (SA) | 20 µM | 4 | 5.20 | ~3 | [5] |

| Yeast Extract (YE) | 200 mg/L | 6 | 6.25 | ~3.7 | [5] |

Mandatory Visualization: Signaling Pathways Regulating Quassinoid Biosynthesis

Experimental Protocols

The elucidation of the this compound biosynthesis pathway and the quantification of its products rely on a combination of molecular biology, analytical chemistry, and plant tissue culture techniques.

Transcriptome Analysis for Gene Discovery

This protocol is used to identify genes encoding the enzymes involved in the biosynthesis pathway.

-

RNA Isolation: Total RNA is extracted from the roots of E. longifolia using a suitable kit, followed by DNase treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: mRNA is enriched and fragmented. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De novo Assembly and Annotation: The sequencing reads are assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., Nr, Swiss-Prot, KEGG) to identify putative functions.

-

Differential Gene Expression Analysis: Gene expression levels are compared between different samples (e.g., high-producing vs. low-producing plants) to identify candidate genes involved in this compound biosynthesis.

Quantification of Quassinoids by HPLC

This protocol is used to measure the concentration of this compound and related compounds in plant extracts.

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol). The extract is then filtered and prepared for HPLC analysis.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: Approximately 0.8-1.0 mL/min.

-

Detection: UV detector set at a wavelength of around 254 nm.

-

-

Quantification: The concentration of the target compound is determined by comparing its peak area to a standard curve generated from a pure standard of the compound.

Plant Cell Culture for Elicitation Studies

This protocol is used to investigate the effect of elicitors on the production of quassinoids.

-

Callus Induction: Explants from E. longifolia are cultured on a solid medium (e.g., Murashige and Skoog - MS) supplemented with plant growth regulators (e.g., NAA and kinetin) to induce callus formation.

-

Suspension Culture Establishment: The resulting callus is transferred to a liquid MS medium with the same growth regulators and agitated on a shaker to establish a cell suspension culture.

-

Elicitor Treatment: A sterile solution of the elicitor (e.g., MeJA, SA) is added to the cell suspension culture at the desired concentration and time point.

-

Harvesting and Analysis: Cells are harvested at different time points after elicitor treatment, dried, and extracted for HPLC analysis to quantify quassinoid content.

Mandatory Visualization: Experimental Workflow for Elicitation Studies

Future Outlook and Conclusion

The biosynthesis of this compound presents a fascinating and complex area of plant secondary metabolism. While the overarching pathway from primary metabolism to the triterpenoid backbone is well-established, the specific enzymatic steps leading to the formation of the quassinoid core and the final glycosylation of this compound remain to be fully characterized. Future research should focus on the functional characterization of the candidate genes identified through transcriptome analysis, particularly the cytochrome P450s and glycosyltransferases. The successful elucidation of the complete pathway will pave the way for metabolic engineering strategies to enhance the production of this compound in heterologous systems, such as yeast or other plants, thereby ensuring a sustainable and scalable supply of this valuable compound for pharmaceutical applications. The information presented in this guide provides a solid foundation for these future endeavors.

References

- 1. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia. | Semantic Scholar [semanticscholar.org]

- 2. This compound: a new quassinoid-type glycoside from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kspbtjpb.org [kspbtjpb.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Eurycomaoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomaoside, a significant bioactive constituent isolated from the roots of Eurycoma longifolia Jack, commonly known as Tongkat Ali, has garnered increasing interest within the scientific community. This C19-quassinoid-type glycoside is distinguished by a C(1)-glycosidation site in its quassinoid framework, a feature not commonly encountered.[1] As research into the therapeutic potential of Eurycoma longifolia intensifies, a thorough understanding of the physicochemical properties of its individual components is paramount for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Physical and Chemical Properties

At present, specific quantitative physical data for this compound, such as its melting point and specific rotation, are not extensively reported in publicly available literature. However, data from related quassinoids and general observations from its isolation provide valuable context.

Table 1: Summary of Known Physical and Chemical Properties of this compound

| Property | Value/Description | Source/Method |

| Molecular Formula | C₂₅H₃₄O₁₂ | High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HR-ESI-FT-MS)[1] |

| Appearance | White amorphous powder | General observation during isolation |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. Water solubility is also expected due to its glycosidic nature.[2][3] | General solubility principles for glycosides and extraction solvents used. |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations/Data |

| ¹H-NMR | Complex spectrum with signals corresponding to the quassinoid aglycone and the glucose moiety. |

| ¹³C-NMR | Resonances confirming the C19 quassinoid skeleton and the presence of a glucose unit. |

| HR-ESI-MS | Provides the exact mass and allows for the determination of the molecular formula. |

| IR Spectroscopy | Expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and C-O-C (glycosidic linkage) functional groups. |

| UV-Vis Spectroscopy | Expected to exhibit absorption maxima characteristic of the quassinoid chromophore. |

Note: Detailed, tabulated NMR chemical shifts, specific IR absorption peaks, and UV-Vis absorption maxima for this compound are not consistently available in the reviewed literature. The data for the closely related compound, Eurycomanone, shows a UV maximum between 248 and 255 nm.[4][5]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Eurycoma longifolia is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods described for quassinoids from this plant source.

Workflow for this compound Isolation

References

- 1. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vast.gov.vn [vast.gov.vn]

- 3. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Eurycomaoside and its Role in Testosterone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycoma longifolia, a medicinal plant native to Southeast Asia, has garnered significant attention for its traditional use in enhancing male vitality and its potential as a natural modulator of testosterone levels. The root extract of this plant contains a complex array of bioactive compounds, including a class of quassinoid diterpenoids. While the user query specified eurycomaoside, the preponderance of scientific literature identifies eurycomanone as the most extensively studied quassinoid responsible for the plant's androgenic effects. This technical guide provides an in-depth analysis of the multifaceted mechanism of action by which components of Eurycoma longifolia, principally eurycomanone, regulate testosterone synthesis and bioavailability. It consolidates findings from in-vitro, preclinical, and clinical studies, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways and workflows to serve as a comprehensive resource for research and development professionals.

Core Mechanisms of Action in Testosterone Regulation

The regulatory effects of Eurycoma longifolia constituents on testosterone are not governed by a single molecular interaction but rather a coordinated series of actions at central, testicular, and peripheral levels. The primary mechanisms include modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis, direct enhancement of testicular steroidogenesis through enzyme modulation, and optimization of bioavailable testosterone in circulation.

Central Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The foundational mechanism involves the stimulation of the HPG axis.[[“]] Testosterone production is tightly regulated by a negative feedback loop where high levels of sex hormones (testosterone and its metabolite, estrogen) inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequent secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2]

Eurycomanone appears to disrupt this negative feedback, particularly the potent inhibitory signal from estrogen.[3][4][5] By inhibiting the enzyme aromatase (see Section 1.2.2), eurycomanone reduces the conversion of testosterone to estrogen in both peripheral tissues and, critically, within the brain.[3][4] Lower central estrogen levels reduce the negative feedback on the hypothalamus and pituitary, leading to an increased release of LH and FSH.[2][6] Elevated LH levels then directly stimulate the Leydig cells within the testes to increase the synthesis of testosterone.[2] Animal studies have corroborated this, showing that administration of a standardized E. longifolia extract resulted in significantly higher plasma levels of both LH and FSH.[[“]]

Testicular Action: Enhancement of Steroidogenesis

Within the testicular Leydig cells, constituents of Eurycoma longifolia act on multiple targets to increase the efficiency of steroid biosynthesis, the multi-step process of converting cholesterol into testosterone.

The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the Steroidogenic Acute Regulatory Protein (StAR) . Evidence suggests that eurycomanone may upregulate the expression of StAR, thereby increasing the substrate pool available for testosterone synthesis.[3]

Furthermore, a peptide-rich fraction of E. longifolia extract, termed eurypeptides , has been reported to activate CYP17A1 (17α-hydroxylase/17,20-lyase).[5] This crucial enzyme catalyzes the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively—key precursors to testosterone.[7][8][9]

A well-supported mechanism is the inhibition of aromatase (CYP19A1) by eurycomanone.[3][4][[“]] Aromatase is the enzyme responsible for the irreversible conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). By inhibiting aromatase within the testes, eurycomanone prevents the local degradation of testosterone, directly increasing its output from the Leydig cells.[4] Molecular docking studies have shown that eurycomanone binds to the aromatase enzyme with an orientation and free energy comparable to formestane, a known aromatase inhibitor.[3][4]

At higher concentrations, eurycomanone is also proposed to inhibit phosphodiesterases (PDEs) .[3][4][11] LH stimulates Leydig cells via a G-protein coupled receptor that activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA) which in turn promotes the transcription of steroidogenic enzyme genes. PDEs degrade cAMP, terminating this signal. By inhibiting PDEs, eurycomanone may sustain elevated intracellular cAMP levels, thereby potentiating the LH signal and further promoting testosterone synthesis.[3]

References

- 1. consensus.app [consensus.app]

- 2. Effect of Eurycoma longifolia standardised aqueous root extract–Physta® on testosterone levels and quality of life in ageing male subjects: a randomised, double-blind, placebo-controlled multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of CYP17A1 in prostate cancer development: structure, function, mechanism of action, genetic variations and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Screening of Eurycomaoside for Novel Bioactivities: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomaoside, a quassinoid-type glycoside isolated from the roots of Eurycoma longifolia Jack, represents a promising candidate for novel drug discovery. This technical guide provides a comprehensive framework for the pharmacological screening of this compound to identify and characterize its bioactivities. The document outlines detailed experimental protocols for key assays, presents available quantitative data for related compounds to inform screening efforts, and visualizes experimental workflows and relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into the therapeutic potential of this compound.

Introduction to this compound and Eurycoma longifolia

Eurycoma longifolia, a slender tree native to Southeast Asia, is a well-known medicinal plant in traditional medicine, where it is often used to treat a variety of ailments, including fever, malaria, and sexual dysfunction.[1] The therapeutic effects of E. longifolia are attributed to a rich diversity of bioactive compounds, with quassinoids being a major class.[1][2] this compound is a C19-quassinoid-type glycoside that has been isolated from the roots of this plant.[2][3] While much of the research on E. longifolia has focused on its crude extracts or the major quassinoid, eurycomanone, the specific pharmacological profile of this compound remains less characterized, presenting an opportunity for the discovery of novel bioactivities.

This guide provides a structured approach to the pharmacological screening of this compound, focusing on methodologies for identifying potential anticancer, anti-inflammatory, and antimalarial properties.

General Pharmacological Screening Workflow

The initial screening of a purified natural product like this compound typically follows a tiered approach, beginning with broad in vitro assays and progressing to more specific mechanistic and in vivo studies. The following diagram illustrates a general workflow.

Quantitative Bioactivity Data of Major Quassinoids from Eurycoma longifolia

While specific quantitative data for this compound is limited in publicly available literature, the bioactivity of other major quassinoids from E. longifolia, such as eurycomanone and eurycomalactone, has been reported. This data can serve as a valuable reference for designing screening concentrations and anticipating the potential potency of this compound.

Table 1: Anticancer Activity of Eurycomanone and Eurycomalactone

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Eurycomanone | HeLa | Cervical | 4.58 ± 0.090 | [4] |

| HT-29 | Colorectal | 1.22 ± 0.11 | [4] | |

| A2780 | Ovarian | 1.37 ± 0.13 | [4] | |

| Eurycomalactone | HeLa | Cervical | 1.60 ± 0.12 | [4] |

| HT-29 | Colorectal | 2.21 ± 0.049 | [4] | |

| A2780 | Ovarian | 2.46 ± 0.081 | [4] |

Table 2: Antimalarial Activity of E. longifolia Root Extract

| Extract/Compound | Plasmodium falciparum Strain | IC50 (µg/L) | Reference |

| E. longifolia Root Extract | Fresh Isolates | 14.72 | [5] |

| Artemisinin (Control) | Fresh Isolates | 4.30 | [5] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the pharmacological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7] It is widely used for initial cytotoxicity screening of compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., HeLa, HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[9]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[10]

Principle: The Griess assay is used to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[10] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Materials:

-

This compound stock solution

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[10]

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production.[10] Include a negative control (cells with medium only), a vehicle control (cells with LPS and solvent), and a positive control (a known anti-inflammatory agent, e.g., dexamethasone).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample.[10]

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.

Antimalarial Screening: Parasite Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the in vitro growth of the malaria parasite, Plasmodium falciparum.

Principle: The growth of the parasite is often measured by quantifying parasite-specific lactate dehydrogenase (pLDH) activity or by staining parasite DNA with a fluorescent dye like SYBR Green I or DAPI.[11][12][13]

Materials:

-

This compound stock solution

-

Chloroquine-sensitive and/or resistant strains of P. falciparum

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 with human serum and hypoxanthine)

-

96-well microplates

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Protocol:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs. Synchronize the parasite culture to the ring stage.[14]

-

Assay Setup: Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Parasite Addition: Add synchronized ring-stage parasites (e.g., 0.5% parasitemia and 2% hematocrit) to each well.[11] Include a negative control (uninfected RBCs), a positive control (infected RBCs with no drug), and a known antimalarial drug (e.g., chloroquine or artemisinin).

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[15]

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Incubate in the dark at room temperature for 1 hour and measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of growth inhibition against the log of the compound concentration.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of E. longifolia extracts and its other quassinoids, a potential mechanism of action for this compound in inflammation is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16]

Conclusion and Future Directions

This compound presents a compelling starting point for the discovery of novel therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for its initial pharmacological screening. While quantitative data for this compound itself is sparse, the potent bioactivities of related quassinoids from E. longifolia suggest that this compound is likely to exhibit significant biological effects.

Future research should focus on the systematic screening of this compound against a broad panel of cancer cell lines, inflammatory models, and microbial pathogens to uncover its full therapeutic potential. Subsequent hit-to-lead optimization and in-depth mechanistic studies will be crucial for advancing any promising findings toward preclinical and clinical development.

References

- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Eurycoma longifolia root extract against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. journals.asm.org [journals.asm.org]

- 12. iddo.org [iddo.org]

- 13. Antiplasmodial studies of Eurycoma longifolia Jack using the lactate dehydrogenase assay of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 15. mmv.org [mmv.org]

- 16. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Eurycomaoside's Role in the Traditional Use of Tongkat Ali: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycoma longifolia Jack, commonly known as Tongkat Ali, is a cornerstone of traditional medicine in Southeast Asia, with a history of use for a wide array of ailments, most notably for enhancing male vitality and sexual performance, as well as for treating malaria, fever, and fatigue. The therapeutic effects of this plant are largely attributed to a class of bioactive compounds known as quassinoids. Among these, eurycomaoside is a significant constituent, though its specific biological activities have been less explored than its more abundant counterpart, eurycomanone. This technical guide provides an in-depth review of the role of Tongkat Ali's quassinoids in its traditional uses, with a focus on the available scientific evidence for their mechanisms of action. Due to the extensive research on eurycomanone, its well-documented biological activities will be used as a primary framework to infer the potential contributions of structurally similar quassinoids like this compound to the ethnopharmacological profile of Tongkat Ali. This guide will detail the signaling pathways involved, present quantitative data in structured tables, and provide methodologies for key experiments.

Introduction: Eurycoma longifolia and its Ethnomedicinal Significance

Eurycoma longifolia, a flowering plant of the Simaroubaceae family, is native to several Southeast Asian countries, including Malaysia, Indonesia, and Vietnam.[1] For centuries, various parts of the plant, particularly the root, have been prepared as decoctions and consumed as a traditional remedy.[1] The ethnobotanical applications of Tongkat Ali are extensive, with the root extracts being most commonly used for:

-

Sexual Dysfunction and Aphrodisia: To enhance libido, treat erectile dysfunction, and improve overall male sexual health.[1][2]

-

Fever and Malaria: As an antipyretic to reduce fever and for the treatment of intermittent fever, particularly malaria.[1][2]

-

Energy and Vitality: To combat fatigue, increase energy and strength, and as a general "anti-aging" tonic.[1]

-

Other Ailments: Traditional uses also include treatment for diabetes, anxiety, bone health (osteoporosis), and glandular swelling.[1][3]

The plant is rich in a variety of bioactive compounds, including quassinoids, canthin-6-one alkaloids, β-carboline alkaloids, and bioactive steroids.[1] The quassinoids are considered the primary contributors to the plant's therapeutic effects and its characteristic bitter taste.[4]

The Quassinoid Profile of Tongkat Ali: this compound and Eurycomanone

Quassinoids are a group of degraded triterpenes that represent the major class of bioactive compounds in Tongkat Ali roots.[1] Among the numerous quassinoids identified are this compound and eurycomanone.[4][5]

-

Eurycomanone: This is the most abundant and extensively studied quassinoid in E. longifolia. Its multifaceted pharmacological activities, particularly its effects on testosterone synthesis and anticancer properties, are well-documented.[1][[“]][7]

-

This compound: A C19 quassinoid-type glycoside, this compound is another key constituent isolated from the roots of Tongkat Ali.[1][3][4] While it is frequently listed as a primary component, direct research into its specific biological functions is less comprehensive than that of eurycomanone. However, its structural similarity to other active quassinoids suggests it likely contributes to the overall pharmacological profile of the plant extract.

Mechanistic Basis for Traditional Uses: Insights from Quassinoid Research

The traditional applications of Tongkat Ali can be largely explained by the molecular mechanisms of its constituent quassinoids, primarily elucidated through studies on eurycomanone.

Androgenic and Aphrodisiac Effects

The most celebrated traditional use of Tongkat Ali is for improving male sexual health. Scientific studies have substantiated these effects, linking them to the ability of its quassinoids to modulate testosterone levels.[[“]][7] The proposed mechanism involves the Hypothalamic-Pituitary-Gonadal (HPG) axis .[8]

Eurycomanone is believed to increase testosterone production in the testicular Leydig cells through two primary actions:

-

Inhibition of Aromatase: It inhibits the enzyme aromatase, which is responsible for converting testosterone into estrogen. This action leads to a higher circulating level of testosterone.[8]

-

Inhibition of Phosphodiesterase (PDE): At higher concentrations, eurycomanone may also inhibit PDE, leading to an increase in cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in steroidogenesis.[8]

Furthermore, some evidence suggests that eurypeptides in Tongkat Ali may increase the activity of the CYP17 (17α-hydroxylase/17,20 lyase) enzyme, which is a key step in the conversion of pregnenolone precursors to dehydroepiandrosterone (DHEA) and subsequently to other androgens.[9]

Anti-inflammatory and Analgesic Effects

Tongkat Ali extracts have demonstrated significant anti-inflammatory and analgesic properties in animal models.[10] The mechanism underlying these effects is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10] In inflammatory states, the NF-κB dimer is translocated to the nucleus, where it induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tongkat Ali extracts have been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[10][11]

Anticancer Properties

The traditional use of Tongkat Ali for various growths and swellings is supported by modern research demonstrating the potent cytotoxic and antiproliferative activities of its quassinoids against a range of cancer cell lines, including breast, lung, and cervical cancer.[5][12][13] The primary mechanism of action is the induction of apoptosis (programmed cell death).[13]

Eurycomanone has been shown to induce apoptosis by:

-

Modulating Apoptotic Proteins: It upregulates the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, while down-regulating the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade.

-

Inducing Cell Cycle Arrest: Tongkat Ali extracts can also arrest cancer cells at various phases of the cell cycle, preventing their proliferation.[[“]]

Quantitative Data

The following tables summarize the available quantitative data, primarily for eurycomanone, which serves as the main chemical marker for standardizing Tongkat Ali extracts.

Table 1: Pharmacokinetic Parameters of Eurycomanone in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |

|---|---|---|---|

| Dose | 1.96 mg/kg (in extract) | ~9.8 mg/kg (in extract) | [15] |

| Tmax (Time to Peak Concentration) | N/A | 4.40 ± 0.98 h | [15] |

| Cmax (Peak Plasma Concentration) | N/A | 0.33 ± 0.03 µg/mL | [15] |

| t1/2 (Biological Half-life) | 1.00 ± 0.26 h | - | [15] |

| Vd (Volume of Distribution) | 0.68 ± 0.30 L/kg | - | [15] |

| Absolute Bioavailability | N/A | 10.5% | [15] |

Note: The data indicates that eurycomanone has low oral bioavailability.

Table 2: In Vitro Cytotoxicity of Eurycomanone against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

|---|---|---|---|

| HeLa | Cervical Cancer | 4.58 ± 0.090 | [16] |

| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [16] |

| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [16] |

| K-562 | Leukemia | ~2.5 (6 µg/mL) | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Eurycomanone Content in Standardized Tongkat Ali Extracts

| Standard | Recommended Eurycomanone Content (% w/v) | Reference(s) |

|---|---|---|

| Malaysian Standard (MS 2409:2011) | 0.8% - 1.5% | [17][18] |

This standard applies to freeze-dried water extracts of Tongkat Ali roots.

Key Experimental Methodologies

Protocol: Extraction and Quantification of Eurycomanone via HPLC

This protocol outlines a typical method for the extraction and analysis of eurycomanone from Tongkat Ali products for quality control.

1. Sample Preparation (Water Extraction):

-

Weigh 50g of chipped Tongkat Ali root.

-

Add 600 mL of deionized water.

-

Boil under reflux for 5 hours.

-

Filter the extract using Whatman No. 1 filter paper.

-

Freeze-dry the filtrate to obtain a powdered extract.[18]

2. Standard and Sample Solution Preparation:

-

Standard: Prepare a stock solution of pure eurycomanone (e.g., 1 mg/mL in methanol). Create a series of dilutions (e.g., 0.01 to 0.5 mg/mL) to generate a calibration curve.[19]

-

Sample: Accurately weigh and dissolve a known amount of the freeze-dried extract or commercial product in a suitable solvent (e.g., 5 mg in 1.5 mL water).[18]

-

Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Analysis:

-

System: HPLC with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 14:86 v/v).[18]

-

Flow Rate: 0.8 mL/min.[18]

-

Detection Wavelength: 254 nm.[19]

-

Injection Volume: 10 µL.[18]

4. Quantification:

-

Generate a calibration curve by plotting the peak area of the eurycomanone standard against its concentration.

-

Calculate the concentration of eurycomanone in the sample by comparing its peak area to the calibration curve.

Protocol: In Vitro Cytotoxicity Assay (e.g., on K-562 Leukemia Cells)

-

Cell Culture: Culture K-562 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed cells into 96-well plates. After allowing cells to attach (if applicable), treat them with various concentrations of the test compound (e.g., purified this compound, eurycomanone, or extract) for a specified duration (e.g., 48 hours).[5]

-

Viability Assessment (MTT or SRB Assay):

-

Add MTT reagent to each well and incubate to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

Protocol: In Vivo Androgenic Activity Model (Castrated Male Rat)

-

Animal Model: Use adult male rats. Perform bilateral orchidectomy (castration) to induce an androgen-deficient state. Allow a recovery period.

-

Treatment Groups: Divide the castrated rats into groups: a negative control (vehicle), a positive control (testosterone administration), and test groups receiving different doses of the Tongkat Ali extract or purified compound (e.g., this compound) orally for a set period (e.g., 6 weeks).[9]

-

Endpoint Assessment:

-

Sexual Behavior: Monitor mounting, intromission, and ejaculation frequencies.

-

Anogenital Distance: Measure the distance as an indicator of androgenic activity.

-

Hormone Levels: At the end of the study, collect blood samples to measure serum testosterone levels via ELISA or other immunoassays.

-

Organ Weights: Measure the weights of androgen-dependent tissues such as the levator ani muscle, prostate, and seminal vesicles.[9]

-

Conclusion and Future Directions

The traditional uses of Eurycoma longifolia as an aphrodisiac, and for treating fever, inflammation, and other ailments are strongly supported by modern pharmacological research. The bioactive quassinoids, particularly the well-studied eurycomanone, are key mediators of these effects, primarily through the modulation of testosterone synthesis, inhibition of the NF-κB inflammatory pathway, and induction of apoptosis in cancer cells.

This compound, as a significant quassinoid constituent, undoubtedly contributes to the overall therapeutic profile of Tongkat Ali. However, there is a clear and compelling need for further research dedicated specifically to elucidating the unique pharmacological and pharmacokinetic properties of this compound. Such studies are critical for:

-

Determining its specific contribution to the androgenic, anti-inflammatory, and cytotoxic effects of the whole extract.

-

Understanding its potential synergistic interactions with eurycomanone and other bioactive compounds.

-

Establishing a complete pharmacokinetic profile to better understand its absorption, distribution, metabolism, and excretion.

Isolating and characterizing the individual bioactivities of compounds like this compound will provide a more complete understanding of this important medicinal plant and pave the way for the development of more targeted and potent phytopharmaceuticals.

References

- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]

- 3. Eurycoma longifolia: Medicinal Plant in the Prevention and Treatment of Male Osteoporosis due to Androgen Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study | PLOS One [journals.plos.org]

- 6. consensus.app [consensus.app]

- 7. caringsunshine.com [caringsunshine.com]

- 8. researchgate.net [researchgate.net]

- 9. examine.com [examine.com]

- 10. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Bioavailability and pharmacokinetic studies of eurycomanone from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia [mdpi.com]

- 17. scialert.net [scialert.net]

- 18. scialert.net [scialert.net]

- 19. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Eurycomaoside and Related Quassinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eurycomaoside is a naturally occurring quassinoid glycoside found in the roots of Eurycoma longifolia, a plant renowned in traditional Southeast Asian medicine. While research specifically isolating and detailing the in-vitro effects of this compound is limited, extensive studies have been conducted on its aglycone, eurycomanone, and other related quassinoids from the same plant. This technical guide synthesizes the available preliminary in-vitro data on these compounds, offering insights into their potential anticancer, anti-inflammatory, and osteogenic properties. The findings presented herein are primarily focused on eurycomanone and eurycomanol, which serve as crucial representatives for understanding the bioactivity of quassinoids derived from Eurycoma longifolia.

Anticancer Effects

Preliminary in-vitro studies have demonstrated the cytotoxic and pro-apoptotic effects of eurycomanone and eurycomalactone across a range of cancer cell lines.

Quantitative Data: Cytotoxicity of Eurycoma Quassinoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of eurycomanone and eurycomalactone in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Eurycomanone | K562 | Chronic Myelogenous Leukemia | 5.7 (at 72h) | [1] |

| Jurkat | T-cell Leukemia | 6.2 (at 72h) | [1] | |

| A2780 | Ovarian Cancer | 1.37 ± 0.13 | [2][3] | |

| HeLa | Cervical Cancer | 4.58 ± 0.090 | [2][3] | |

| HT-29 | Colorectal Cancer | 1.22 ± 0.11 | [2][3] | |

| Eurycomalactone | A2780 | Ovarian Cancer | 2.46 ± 0.081 | [2][3] |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [2][3] | |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [2][3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays:

-

Sulforhodamine B (SRB) Assay:

-

Cancer cells (A2780, HeLa, HT-29) are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of eurycomanone or eurycomalactone for a specified duration (e.g., 72 hours).

-

Post-incubation, cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured spectrophotometrically to determine cell density, from which IC50 values are calculated.[2][3]

-

-

MTT Assay:

-

Leukemia cells (K562, Jurkat) are cultured in 96-well plates.

-

Cells are exposed to different concentrations of eurycomanone or eurycomanol for various time points (e.g., 8, 24, 48, 72 hours).[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the formazan solution is read to quantify cell viability.[1]

-

Apoptosis Detection:

-

Hoechst 33342 Staining:

-

Cells are treated with the test compound at concentrations relative to its IC50 value (e.g., IC50/5, IC50, IC50 x 5) for different time periods (e.g., 6, 24, 48 hours).[2]

-

Following treatment, cells are fixed with paraformaldehyde.

-

The fixed cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Apoptotic cells are identified by condensed or fragmented nuclei, which appear as brightly stained regions under a fluorescence microscope.[2]

-

Signaling Pathways in Anticancer Activity

Eurycomanone has been shown to induce apoptosis in cancer cells. In-silico molecular docking studies suggest that both eurycomanone and eurycomalactone may target Dihydrofolate Reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), proteins involved in cell proliferation and apoptosis.[2][3]

Experimental workflow for in-vitro anticancer screening.

Anti-inflammatory Effects

The anti-inflammatory properties of Eurycoma longifolia extracts and their constituents have been investigated, with a focus on the inhibition of key inflammatory mediators.

Experimental Protocols

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 macrophage cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of the test extract or compound.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After a 24-hour incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.[4]

-

The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound, which is quantified by measuring absorbance at 540 nm.[4]

Western Blot Analysis for iNOS and COX-2:

-

RAW 264.7 cells are cultured and treated as described for the NO production assay.

-

After treatment, total cellular proteins are extracted and their concentrations determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified to determine the expression levels of iNOS and COX-2.[4]

Signaling Pathways in Anti-inflammatory Activity

Eurycomanone has been found to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[1] This inhibition is achieved by preventing the phosphorylation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This action suppresses the expression of pro-inflammatory genes like iNOS and COX-2.[1][5]

Inhibition of the NF-κB signaling pathway by Eurycomanone.

Osteogenic Effects

Eurycomanone has been shown to promote bone formation by stimulating the differentiation of mesenchymal stem cells into osteoblasts.

Experimental Protocols

Cell Culture and Treatment:

-

Human bone marrow mesenchymal stem cells (hMSCs) and C3H10 cells are used as in-vitro models for osteogenesis.[6]

-

Cells are cultured in an osteogenic induction medium and treated with various concentrations of eurycomanone (e.g., 0.04, 0.2, 1 µM).[6]

Alkaline Phosphatase (ALP) Activity Assay:

-

Cells are seeded in 24-well plates and treated with eurycomanone for 7 days.[6]

-

ALP is an early marker of osteoblast differentiation.

-

The supernatant is collected, and ALP activity is measured using an ALP/AKP kit, with the absorbance read at 520 nm.[6]

Alizarin Red S (ARS) Staining for Mineralization:

-

Cells are cultured in 12-well plates and treated with eurycomanone for an extended period (21 days for C3H10, 28 days for hMSCs).[6]

-

ARS staining is used to detect calcium deposition, a hallmark of late-stage osteoblast differentiation and bone matrix mineralization.

-

Cells are fixed with ethanol and stained with Alizarin Red S solution.

-

The stained calcium deposits are visualized and can be quantified by extracting the dye and measuring its absorbance.[6]

Signaling Pathways in Osteogenic Activity

The osteogenic effects of eurycomanone are associated with the upregulation of the AKT/GSK-3β/β-catenin signaling pathway. Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it promotes the expression of osteoblast-specific genes.[6]

Upregulation of the AKT/GSK-3β/β-catenin pathway by Eurycomanone.

The preliminary in-vitro data strongly suggest that quassinoids from Eurycoma longifolia, particularly eurycomanone, possess significant anticancer, anti-inflammatory, and osteogenic properties. These effects are mediated through the modulation of key signaling pathways such as NF-κB and AKT/GSK-3β/β-catenin. While direct in-vitro studies on this compound are not yet widely available, the comprehensive research on related quassinoids provides a solid foundation for future investigations into its specific bioactivities. Further studies are warranted to isolate and characterize the effects of this compound and to elucidate its potential as a therapeutic agent.

References

- 1. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Eurycomanone stimulates bone mineralization in zebrafish larvae and promotes osteogenic differentiation of mesenchymal stem cells by upregulating AKT/GSK-3β/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on eurycomaoside and other prominent quassinoids, with a particular focus on their extraction, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction to Quassinoids

Quassinoids are a class of degraded triterpenes found predominantly in the Simaroubaceae family of plants. These compounds are renowned for their bitter taste and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] Among the various plants rich in quassinoids, Eurycoma longifolia Jack, also known as Tongkat Ali, is a notable source of several potent compounds, including eurycomanone, eurycomanol, and this compound.[2][3] This review will delve into the specifics of this compound and its related quassinoids, presenting a comparative analysis of their biological effects and the experimental methodologies used for their investigation.

Extraction and Isolation Protocols

The efficient extraction and purification of quassinoids are crucial for their characterization and subsequent biological evaluation. A variety of methods have been employed, with specific protocols optimized for the target compound.

General Extraction of Eurycoma longifolia Quassinoids

A common approach for extracting quassinoids from the roots of Eurycoma longifolia involves the use of polar organic solvents. The dried and powdered root material is typically subjected to extraction with 95% ethanol at room temperature. The resulting crude extract is then concentrated and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[[“]]

Optimized Extraction of Eurycomanone

For the specific extraction of eurycomanone, an optimized protocol involves using 20-fold water as the solvent and performing the extraction twice, for 2 hours and 1 hour, respectively.[5] Another detailed method describes the use of a multi-function extractor with either ethanol or water at elevated temperatures (around 75 °C). The subsequent purification involves degreasing with petroleum ether and extraction with ethyl acetate.[6]

Purification of Eurycomanone

Purification of eurycomanone is often achieved through chromatographic techniques. A patented process describes the use of column chromatography followed by decoloring, concentration, crystallization, and further purification to achieve a high purity of 98.6% (HPLC).[6] Another optimized method utilizes HPD100 macroporous resin, with a sample concentration of 0.25 g·mL-1 and elution with 30% ethanol.[5]

Isolation of this compound

While specific, high-yield isolation protocols for this compound are not as extensively detailed in the available literature as for eurycomanone, patents describing the extraction of polar organic extracts from Eurycoma longifolia list this compound as a key constituent.[7] These methods generally involve extraction with water-soluble organic solvents like methanol, ethanol, or acetone, followed by fractionation using synthetic resins.[7] Further research is required to develop and optimize a specific high-yield purification protocol for this compound.

Comparative Biological Activity of Quassinoids

The therapeutic potential of quassinoids lies in their potent cytotoxic and anti-inflammatory activities. The following tables summarize the available quantitative data, primarily as IC50 values, for eurycomanone and other related quassinoids. It is important to note that a significant gap exists in the literature regarding the specific IC50 values for this compound.

Anticancer Activity

Quassinoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Eurycomanone, in particular, has been extensively studied.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Eurycomanone | K-562 | Chronic Myelogenous Leukemia | 5.7 (72h) | [3] |

| Jurkat | T-cell Leukemia | 6.2 (72h) | [3] | |

| MCF-7 | Breast Cancer | 2.2 µg/mL | [8] | |

| Eurycomanol | K-562 | Chronic Myelogenous Leukemia | 46.4 (72h) | [3] |

| Jurkat | T-cell Leukemia | 90.7 (72h) | [3] | |

| Eurycomalactone | Colon 26-L5 | Colon Carcinoma | 0.70 | [9] |

| B16-BL6 | Melanoma | 0.59 | [9] | |

| LLC | Lewis Lung Carcinoma | 0.78 | [9] | |

| A549 | Lung Adenocarcinoma | 0.73 | [9] | |

| Doxorubicin | Colon 26-L5 | Colon Carcinoma | 0.76 | [9] |

| (Positive Control) | B16-BL6 | Melanoma | 0.86 | [9] |

| LLC | Lewis Lung Carcinoma | 0.80 | [9] | |

| A549 | Lung Adenocarcinoma | 0.66 | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of quassinoids are often attributed to their ability to inhibit key inflammatory mediators.

| Compound | Assay | IC50 (µM) | Reference(s) |

| Eurycomanone | NF-κB Inhibition (K562 cells) | 6.6 | [1] |

| NF-κB Inhibition (Jurkat cells) | 45 | [1] | |

| Eurycomanol | NF-κB Inhibition (K562 cells) | 35.6 | [1] |

| NF-κB Inhibition (Jurkat cells) | 100 | [1] |

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not available in the current literature.

Mechanisms of Action and Signaling Pathways

The biological activities of quassinoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are central to their anticancer and anti-inflammatory effects.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[1] Eurycomanone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, an inhibitor of NF-κB.[1][3] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[1][8]

Caption: Eurycomanone inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway